Sexangularetin
Overview
Description
Sexangularetin is a naturally occurring flavonoid, specifically a 7-hydroxyflavonol, that is derived from kaempferol. It is characterized by the substitution of a methoxy group at position 8. The chemical formula of this compound is C16H12O7, and it is known for its presence in various plant species, including those in the genus Sorbus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sexangularetin can be synthesized through several methods. One common approach involves the methylation of kaempferol. This process typically uses methanol and a suitable catalyst under controlled conditions to introduce the methoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. For example, the flowers of Camellia hakodae have been used to isolate this compound derivatives. The process includes ethanol extraction followed by fractionation and purification using column chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sexangularetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can produce a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various methoxylated and hydroxylated flavonoid derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Biology: Sexangularetin exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of sexangularetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Cytotoxic Activity: It induces apoptosis in cancer cells by modulating pathways such as the p53/p21 pathway, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Sexangularetin is similar to other flavonoids such as quercetin, kaempferol, and isorhamnetin. its unique methoxy substitution at position 8 distinguishes it from these compounds:
Quercetin: Lacks the methoxy group and has a different hydroxylation pattern.
Kaempferol: The parent compound of this compound, without the methoxy substitution.
Isorhamnetin: Similar to this compound but with a methoxy group at a different position
Conclusion
This compound is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.
Biological Activity
Sexangularetin is a naturally occurring flavonoid, specifically classified as a 7-hydroxyflavonol, which has garnered attention for its various biological activities. This article explores the compound's chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound (IUPAC Name: 3,5,7-trihydroxy-8-methoxyflavone) has the chemical formula CHO and is primarily derived from kaempferol. The unique methoxy substitution at position 8 distinguishes it from other flavonoids such as quercetin and kaempferol, which lack this modification.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it scavenges free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. In vitro studies have shown that this compound can effectively reduce levels of various oxidants, including superoxide anion (O), hydroxyl radicals (OH), and hydrogen peroxide (HO) .
Cytotoxic Effects
The compound has demonstrated cytotoxic activity against several cancer cell lines. It induces apoptosis through the modulation of key pathways such as the p53/p21 pathway, leading to cell cycle arrest and programmed cell death. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .
The mechanisms by which this compound exerts its biological effects include:
- Antioxidant Activity : By scavenging free radicals, this compound protects cells from oxidative stress and inflammation.
- Cytotoxic Activity : It induces apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : Studies have also shown that this compound can inhibit enzymes involved in inflammatory responses, such as lipoxygenase and cyclooxygenase-2 (COX-2), further enhancing its therapeutic potential against inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | 7-hydroxyflavonol with methoxy at position 8 | Antioxidant, cytotoxic |
Quercetin | Lacks methoxy group | Antioxidant, anti-inflammatory |
Kaempferol | Parent flavonoid without methoxy | Antioxidant |
Isorhamnetin | Methoxy group at a different position | Antioxidant, potential anti-cancer |
Case Studies and Research Findings
- Antioxidant Efficacy : A study on extracts from Sorbus aucuparia revealed that this compound glycosides exhibit strong antioxidant properties. The extracts were shown to scavenge various radical species effectively, outperforming ascorbic acid in some assays .
- Cytotoxicity in Cancer Research : In vitro tests indicated that this compound could significantly reduce the viability of certain cancer cell lines while maintaining safety profiles for normal human peripheral blood mononuclear cells (PBMCs). This supports its potential use in developing safer cancer therapies .
- Inflammation Modulation : Another study highlighted the role of this compound in inhibiting pro-inflammatory enzymes such as COX-2 and hyaluronidase. The compound demonstrated a concentration-dependent inhibition of these enzymes, suggesting its utility in managing inflammatory conditions .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYHRHUTXBGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205715 | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-74-4 | |
Record name | 8-Methoxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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